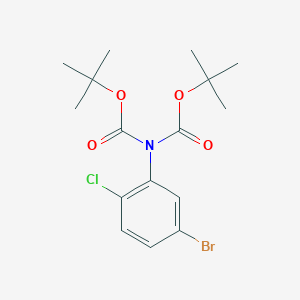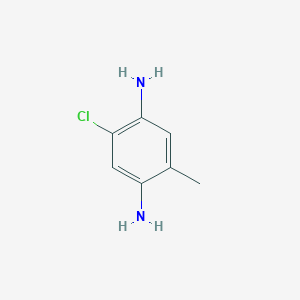
2-Chloro-5-methyl-1,4-phenylenediamine
Übersicht
Beschreibung
2-Chloro-5-methyl-1,4-phenylenediamine is a chemical compound that has been of interest in the dye industry. However, a study revealed that a commercially delivered batch of this compound was not identical to the commonly used dye intermediate. Instead, it was identified as 5-amino-4-chloro-2,7-dimethyl-1H-benzimidazole, a different molecule altogether. This discovery was made through various analytical techniques, including NMR, MS, microanalysis, and X-ray diffraction .
Synthesis Analysis
The synthesis of the aforementioned compound was elucidated through a detective-like investigation. The key step involved the nitration of N-(5-chloro-2-methyl-4-nitrophenyl)acetamide, which required Fe(III) catalysis. This step was followed by a reduction process using hydrogen and a Pd/C catalyst, leading to N-(2,4-diamino-3-chloro-6-methylphenyl)acetamide. The final ring closure reaction, which produced 5-amino-4-chloro-2,7-dimethyl-1H-benzimidazole, occurred during the reduction with iron .
Molecular Structure Analysis
The molecular structure of the compounds synthesized from reactions involving 2-chloro-5-methyl-1,4-phenylenediamine and related chemicals was determined using various spectroscopic methods. For instance, the structure of 2-amino-3-carbalkoxy-4,5-dihydro-1H-1,5-benzodiazepin-4-thiones, which were obtained from the reaction of 1,3-dithietanes with o-phenylenediamines, was confirmed by IR spectroscopy .
Chemical Reactions Analysis
The chemical reactivity of related compounds, such as m-phenylenediamine, was studied through their interactions with chloranil. These studies included measuring visible and ultraviolet absorption spectra and analyzing the structure and stability of the resulting complexes. Kinetic studies provided insights into the reaction mechanisms and the activation energies for the formation of these complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of N,N'-diacyl derivatives of 4-chloro-1,2-phenylenediamine were explored, particularly their fungicidal activities. These derivatives were synthesized through the acylation of 2-aminoacyl-4-chloroanilines with acid anhydrides. It was found that these compounds could be converted into 2-alkyl-5-chlorobenzimidazoles in cotton plants, indicating a potential application in agriculture as pesticides .
Wissenschaftliche Forschungsanwendungen
1. Dye Intermediate and Chemical Characterization
2-Chloro-5-methyl-1,4-phenylenediamine has been studied for its role as a dye intermediate. An interesting case study involved a commercially delivered batch of this compound, which turned out to be a different molecule, 5-amino-4-chloro-2,7-dimethyl-1H-benzimidazole. This incident highlighted the importance of accurate chemical characterization in the dye industry (Drabina et al., 2009).
2. Antimicrobial and Cytotoxic Activities
Research has been conducted on derivatives of 1H-benzimidazole, which involve the use of 2-Chloro-5-methyl-1,4-phenylenediamine. These compounds have shown significant antimicrobial and cytotoxic properties, making them potential candidates for medical applications (Noolvi et al., 2014).
3. Carcinogenicity Studies
Studies on the carcinogenicity of phenylenediamines and related compounds have revealed insights into how structural modifications, such as oxidation or N-substitution, can influence carcinogenic potential. These findings are crucial for understanding the safety aspects of chemicals including 2-Chloro-5-methyl-1,4-phenylenediamine (Milman & Peterson, 1984).
4. Selenium Detection by Gas Chromatography
This compound reacts with selenous acid to form 5-chloropiaselenol, which can then be used in gas chromatography for the detection of selenium. This application demonstrates its utility in analytical chemistry (Nakashima & Tǒei, 1968).
5. Synthesis of Benzimidazoles
2-Chloro-5-methyl-1,4-phenylenediamine has been used in the synthesis of various benzimidazoles, which are important compounds in pharmaceutical research. The process involves reactions with formaldehyde and other reagents, highlighting the compound's versatility in organic synthesis (Ellis & Jones, 1974).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-chloro-5-methylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCPKQUNFFHAIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50201146 | |
| Record name | 2,5-Diamino-4-chlorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50201146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-methyl-1,4-phenylenediamine | |
CAS RN |
5307-03-9 | |
| Record name | 2-Chloro-5-methyl-1,4-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5307-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Diamino-4-chlorotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005307039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Diamino-4-chlorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50201146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-diamino-4-chlorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.785 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Chloro-5-methyl-1,4-benzenediamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AF4G7SV2Y3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

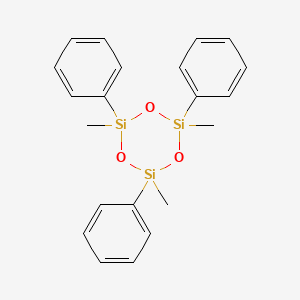
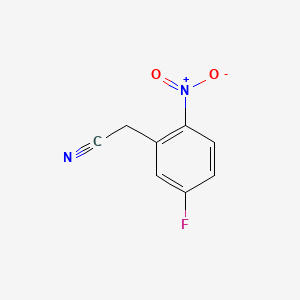
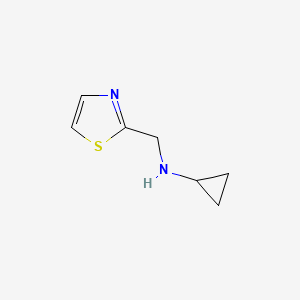

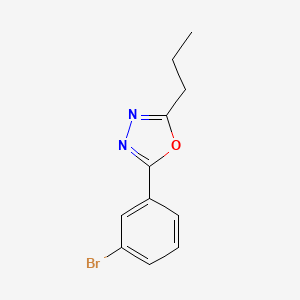
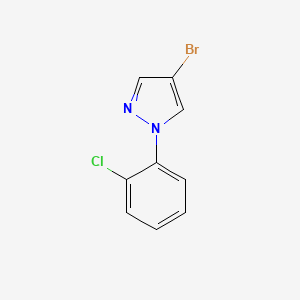
![8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1294230.png)
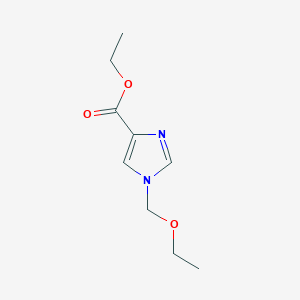
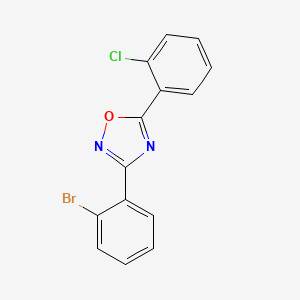
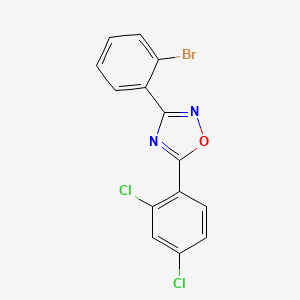
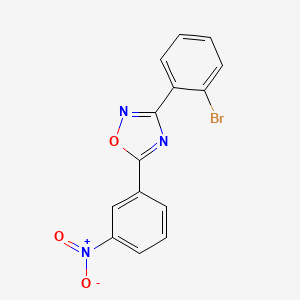
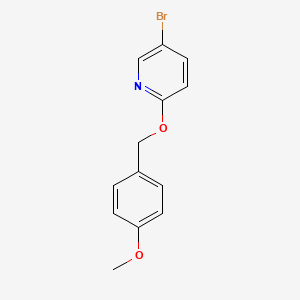
![3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B1294240.png)
